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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

Cat. No.: B1352103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 2-(4-
Methylphenyl)morpholine (also known as 4-methylphenmetrazine or 4-MPM) and its

structural analogs. The data presented is intended to inform research and development in

pharmacology and medicinal chemistry by highlighting the structure-activity relationships within

this class of psychoactive compounds. The primary mechanism of action for these molecules

involves the modulation of monoamine transporters, specifically the dopamine transporter

(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparative Efficacy at Monoamine Transporters
The following tables summarize the in vitro potency of 2-(4-Methylphenyl)morpholine and its

analogs in inhibiting monoamine transporter uptake and stimulating monoamine release. The

data is compiled from preclinical studies utilizing rat brain synaptosomes and human embryonic

kidney (HEK293) cells expressing the respective transporters.

Monoamine Transporter Uptake Inhibition
Lower IC₅₀ values indicate greater potency in inhibiting the reuptake of the neurotransmitter

from the synaptic cleft.
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Compound
Phenyl Ring
Substitutio
n

DAT IC₅₀
(μM)

NET IC₅₀
(μM)

SERT IC₅₀
(μM)

Data
Source

Phenmetrazin

e
Unsubstituted 2.5 1.2 >10 [1]

2-(4-

Methylphenyl

)morpholine

(4-MPM)

4-Methyl 1.93 1.9 0.48 [1][2][3][4]

2-(2-

Methylphenyl

)morpholine

(2-MPM)

2-Methyl 6.74 2.4 4.6 [1]

2-(3-

Methylphenyl

)morpholine

(3-MPM)

3-Methyl >10 5.2 >10 [1]

3-

Fluorophenm

etrazine (3-

FPM)

3-Fluoro <2.5 <2.5 >80 [4][5][6][7][8]

2-

Fluorophenm

etrazine (2-

FPM)

2-Fluoro <2.5 <2.5 454 [5][6][7]

4-

Fluorophenm

etrazine (4-

FPM)

4-Fluoro <2.5 <2.5 88.09 [5][6][7]

Monoamine Release
Lower EC₅₀ values indicate greater potency in stimulating the release of the neurotransmitter.
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Compound
Phenyl Ring
Substitutio
n

DAT EC₅₀
(nM)

NET EC₅₀
(nM)

SERT EC₅₀
(nM)

Data
Source

3-

Fluorophenm

etrazine (3-

FPM)

3-Fluoro 43 30 2558 [8][9]

Key Observations from Comparative Data
Impact of Methyl Group Position: The position of the methyl group on the phenyl ring

significantly influences activity. 4-MPM is the most potent of the methyl-substituted analogs

at all three transporters and displays a notable affinity for SERT, a characteristic that

distinguishes it from the other isomers and the parent compound, phenmetrazine.[1][2][3][4]

2-MPM shows moderate potency, while 3-MPM is considerably weaker, particularly at DAT

and SERT.[1]

Entactogenic Profile of 4-MPM: The potent activity of 4-MPM at the serotonin transporter

suggests it may have entactogenic properties, similar to MDMA, in addition to its stimulant

effects.[1][2][3][4]

Fluorinated Analogs: The fluorinated analogs generally exhibit high potency at DAT and NET,

comparable to cocaine, but have significantly lower potency at SERT.[4][5][6][7][8] This

profile is indicative of a more traditional stimulant effect, with a primary impact on

catecholamine systems.

Phenmetrazine as a Baseline: Phenmetrazine, the parent compound, is a potent inhibitor of

DAT and NET but has weak effects on SERT.[1] This establishes it as a norepinephrine-

dopamine releasing agent.

Experimental Protocols
The data presented in this guide were primarily generated using in vitro monoamine transporter

assays. The following is a summary of the typical methodologies employed in the cited studies.
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Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled

neurotransmitter into cells or synaptosomes.

Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific rat brain

regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). Alternatively,

HEK293 cells stably expressing the human DAT, NET, or SERT are cultured.

Assay Conditions: The assay is typically conducted in a buffer solution at a physiological pH

and temperature (e.g., 37°C).

Incubation: A mixture containing the synaptosomes or cells, the radiolabeled

neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin), and varying

concentrations of the test compound is incubated for a specific period.

Termination and Measurement: The uptake process is terminated by rapid filtration, and the

amount of radioactivity taken up by the synaptosomes or cells is measured using liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response

curves.

Monoamine Release Assay
This assay determines the ability of a compound to stimulate the release of a pre-loaded

radiolabeled neurotransmitter.

Loading: Synaptosomes or cells are pre-incubated with a radiolabeled neurotransmitter,

which is taken up into the intracellular space.

Washing: Excess extracellular radiolabel is washed away.

Stimulation: The loaded synaptosomes or cells are then exposed to varying concentrations

of the test compound.
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Measurement: The amount of radioactivity released into the extracellular medium is

measured over time.

Data Analysis: The concentration of the test compound that produces 50% of the maximum

release effect (EC₅₀) is calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflow
The primary molecular targets of 2-(4-Methylphenyl)morpholine and its analogs are the

presynaptic monoamine transporters. By inhibiting reuptake or promoting release, these

compounds increase the concentration of dopamine, norepinephrine, and/or serotonin in the

synaptic cleft, thereby enhancing neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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